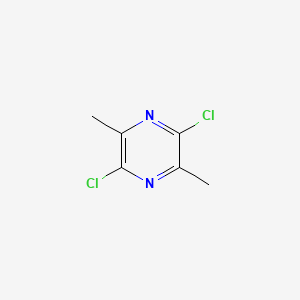

2,5-Dichloro-3,6-dimethylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIZSFXAIKPBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446769 | |

| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27023-19-4 | |

| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-3,6-dimethylpyrazine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive resource on the chemical properties of 2,5-Dichloro-3,6-dimethylpyrazine (CAS No: 27023-19-4). Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide focuses on the foundational chemical properties and provides context through closely related analogs where applicable.

Core Chemical Properties

This compound is a halogenated heterocyclic organic compound. Its structure consists of a pyrazine ring substituted with two chlorine atoms and two methyl groups. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 27023-19-4 | [] |

| Molecular Formula | C₆H₆Cl₂N₂ | [] |

| Molecular Weight | 177.03 g/mol | [] |

| Canonical SMILES | CC1=C(N=C(C(=N1)Cl)C)Cl | [] |

| InChI | InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | [] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the available search results, general synthetic routes for dichlorinated pyrazines can be inferred. One common method involves the chlorination of a corresponding pyrazine precursor. For instance, the synthesis of 2,5-dichloropyrazine can be achieved from 5-chloropyrazin-2-amine through a Sandmeyer-type reaction.[2] Another approach involves the reaction of 2-hydroxy-5-bromopyrazine with phosphorus oxychloride.[2] It is plausible that similar strategies could be adapted for the synthesis of this compound, likely starting from a dimethylated pyrazine precursor.

The reactivity of this compound is expected to be dictated by the electron-withdrawing nature of the chlorine atoms and the pyrazine ring itself, making the carbon atoms attached to the chlorine atoms susceptible to nucleophilic substitution.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. For reference, the spectral data for the related, non-chlorinated compound, 2,5-dimethylpyrazine, is well-documented and can provide a basis for predicting the spectral characteristics of its chlorinated analog.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding any specific biological activities or signaling pathways associated with this compound. Research into the biological effects of this particular compound appears to be limited.

Experimental Protocols

Due to the absence of specific experimental studies on this compound in the available literature, detailed experimental protocols for its synthesis, purification, and analysis cannot be provided at this time.

Logical Relationships in Synthesis

The following diagram illustrates a generalized logical workflow for the potential synthesis and purification of a substituted pyrazine like this compound, based on common organic chemistry practices.

References

An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylpyrazine (CAS: 27023-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3,6-dimethylpyrazine, with the CAS number 27023-19-4, is a halogenated heterocyclic organic compound. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a scaffold of significant interest in medicinal chemistry and materials science. The presence of chlorine and methyl groups on the pyrazine ring imparts specific physicochemical properties that can influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential, albeit currently under-investigated, biological relevance.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 27023-19-4 | N/A |

| Molecular Formula | C₆H₆Cl₂N₂ | [] |

| Molecular Weight | 177.03 g/mol | [] |

| Canonical SMILES | CC1=C(N=C(C(=N1)Cl)C)Cl | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis of this compound

A plausible synthetic approach involves the self-condensation of an α-amino ketone followed by chlorination. The overall workflow can be conceptualized as a multi-step process.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols: General Approaches for Halogenated Pyrazine Synthesis

Given the lack of a specific protocol for the target molecule, the following are generalized experimental procedures for reactions commonly employed in the synthesis of similar compounds, such as 2,5-dichloropyrazine.[3] These can serve as a foundational methodology for developing a specific synthesis route for this compound.

1. Diazotization and Chlorination of an Aminopyrazine Precursor (Sandmeyer-type Reaction)

This common method for introducing chlorine atoms onto an aromatic ring can be adapted for pyrazine systems.

-

Step 1: Diazotization. A solution of the corresponding aminopyrazine precursor in a strong acid (e.g., concentrated hydrochloric acid) is cooled to a low temperature (typically -10 to 0 °C).

-

Step 2: Treatment with Nitrite. A solution of sodium nitrite in water is added dropwise to the cooled solution of the aminopyrazine, maintaining the low temperature. This generates the diazonium salt intermediate.

-

Step 3: Chlorination. The diazonium salt solution is then typically added to a solution of copper(I) chloride in hydrochloric acid to facilitate the replacement of the diazonium group with a chlorine atom.

-

Step 4: Work-up and Purification. The reaction mixture is neutralized and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.[3]

Caption: General experimental workflow for the synthesis of a chlorinated pyrazine.

Biological Activity and Potential Applications in Drug Development

There is a significant lack of direct research into the biological activity of this compound. However, the broader class of halogenated pyrazine derivatives has been investigated for various pharmacological activities.

Studies on other halogenated pyrazine-based compounds have revealed potential as antimicrobial and cytotoxic agents. For instance, some halogenated pyrazine-chalcone hybrids have demonstrated antifungal and antimycobacterial properties. This suggests that the introduction of halogens to the pyrazine ring can be a viable strategy for the development of new anti-infective agents.

Furthermore, the cytotoxicity of certain halogenated aromatic compounds has been explored in the context of cancer research. While no specific data exists for this compound, the general principle of using halogenated heterocycles to modulate biological activity is well-established in drug discovery.

Given the absence of specific biological data, a hypothetical signaling pathway is presented below. This is based on the known activities of other cytotoxic agents and should be considered purely speculative for this compound. Further experimental validation is essential.

Caption: A hypothetical signaling pathway for potential cytotoxic effects.

Future Directions and Research Opportunities

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research:

-

Synthesis and Characterization: The development and publication of a detailed, optimized, and high-yielding synthesis protocol would be highly valuable to the research community. Full characterization, including the experimental determination of its physicochemical properties, is also a critical next step.

-

Biological Screening: A broad biological screening of this compound is warranted to identify any potential pharmacological activities. This could include assays for antimicrobial, antifungal, antiviral, and cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, SAR studies involving the synthesis and testing of related analogs could help in understanding the key structural features responsible for the observed effects and in the optimization of lead compounds.

-

Mechanism of Action Studies: For any confirmed biological activity, further research to elucidate the underlying mechanism of action would be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-3,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,5-dichloro-3,6-dimethylpyrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, including the direct chlorination of 2,5-dimethylpyrazine and multi-step syntheses from alternative precursors. Experimental protocols, quantitative data, and mechanistic visualizations are provided to aid researchers in the successful synthesis and purification of this target molecule.

Introduction

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in biologically active molecules, and the presence of chloro and methyl substituents offers opportunities for further functionalization and modulation of physicochemical properties. The controlled and efficient synthesis of this compound is therefore a critical step in the discovery and development of novel therapeutics. This guide focuses on the practical aspects of its synthesis, providing detailed methodologies and comparative data.

Synthetic Pathways

The synthesis of this compound can be broadly approached through two main strategies:

-

Direct Chlorination of 2,5-Dimethylpyrazine: This is the most direct route, involving the introduction of two chlorine atoms onto the pyrazine ring of the readily available starting material, 2,5-dimethylpyrazine.

-

Ring Formation from Acyclic Precursors: This approach involves constructing the dichlorodimethylpyrazine ring from acyclic starting materials, offering an alternative when the direct chlorination proves challenging or yields undesirable byproducts.

Direct Chlorination of 2,5-Dimethylpyrazine

The direct chlorination of 2,5-dimethylpyrazine is a common and efficient method for the synthesis of this compound. This transformation can be achieved using various chlorinating agents and reaction conditions, which can influence the selectivity between ring and side-chain chlorination.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic and heteroaromatic compounds. In the presence of a radical initiator such as benzoyl peroxide, NCS can be used to chlorinate 2,5-dimethylpyrazine. The reaction typically proceeds via a free-radical mechanism.

Experimental Protocol: Chlorination of 2,5-Dimethylpyrazine with NCS

Materials:

-

2,5-Dimethylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine (1.0 eq) in carbon tetrachloride.

-

Add N-chlorosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.

Quantitative Data:

| Starting Material | Chlorinating Agent | Initiator | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2,5-Dimethylpyrazine | N-Chlorosuccinimide | Benzoyl Peroxide | CCl₄ | Several hours | Reflux | Moderate to Good | General procedure based on known chlorinations |

Note: The specific yield can vary depending on the precise reaction conditions and scale.

Direct chlorination using chlorine gas, often under UV irradiation, is another method for the synthesis of chlorinated pyrazines. This method can lead to a mixture of products, including mono- and di-chlorinated species, as well as side-chain chlorinated byproducts. Careful control of the reaction conditions is crucial to maximize the yield of the desired product.

Experimental Protocol: Photochlorination of 2,5-Dimethylpyrazine

Materials:

-

2,5-Dimethylpyrazine

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride or chloroform)

-

UV lamp

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5-dimethylpyrazine in an inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

-

Purge the system with an inert gas (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath and begin bubbling chlorine gas through the solution while irradiating with a UV lamp.

-

Monitor the reaction progress by GC.

-

Once the desired level of dichlorination is achieved, stop the chlorine flow and UV irradiation.

-

Purge the system with an inert gas to remove excess chlorine.

-

Wash the reaction mixture with sodium thiosulfate solution to quench any remaining chlorine, followed by washing with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product mixture by fractional distillation or column chromatography.

Quantitative Data:

| Starting Material | Chlorinating Agent | Conditions | Solvent | Yield (%) | Notes | Reference |

| 2,5-Dimethylpyrazine | Chlorine Gas (Cl₂) | UV Irradiation | CCl₄ | Variable | Can produce a mixture of chlorinated products | General photochlorination procedure |

Note: This method often requires careful optimization to achieve good selectivity for the desired dichlorinated product.

Synthesis from DL-2-Aminopropionic Anhydride

This route is less direct and likely involves the initial formation of a dihydropyrazine intermediate, followed by oxidation and subsequent chlorination steps.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Synthetic strategies for this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via direct chlorination is depicted below.

An In-depth Technical Guide to the Molecular Structure of 2,5-Dichloro-3,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,5-Dichloro-3,6-dimethylpyrazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally analogous compounds and predictive models to offer a thorough analysis.

Molecular Identity and Properties

This compound is a halogenated heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with two chlorine atoms and two methyl groups.

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₆H₆Cl₂N₂ |

| CAS Number | 27023-19-4 |

| Molecular Weight | 177.03 g/mol |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

Due to the symmetrical nature of the molecule, the two methyl groups are chemically equivalent, as are the two ring protons (if any were present). Therefore, a single peak is expected for the methyl protons.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ~ 2.5 ppm | Singlet | -CH₃ |

Predicted ¹³C NMR Spectrum:

The symmetrical structure would result in three distinct signals in the ¹³C NMR spectrum: one for the two equivalent methyl carbons, one for the two equivalent chlorine-substituted ring carbons, and one for the two equivalent nitrogen-adjacent ring carbons.

| Predicted Chemical Shift (δ) | Assignment |

| ~ 20 ppm | -CH₃ |

| ~ 145 ppm | C-Cl |

| ~ 150 ppm | C-N |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950-3000 | C-H stretch (methyl) |

| 1400-1500 | C-H bend (methyl) |

| 1500-1600 | C=N stretch (pyrazine ring) |

| 1000-1200 | C-N stretch (pyrazine ring) |

| 600-800 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed in a ratio of approximately 9:6:1.

| m/z | Fragment |

| 176/178/180 | [M]⁺ |

| 141/143 | [M-Cl]⁺ |

| 106 | [M-2Cl]⁺ |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route starts from DL-2-aminopropionic anhydride[1]. A general approach for the chlorination of a dimethylpyrazine precursor is outlined below. This protocol is adapted from general chlorination procedures for pyrazine derivatives and should be optimized for this specific substrate.

General Experimental Protocol for Chlorination

Materials:

-

2,5-Dimethylpyrazine (starting material)

-

N-Chlorosuccinimide (NCS) or other suitable chlorinating agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,5-dimethylpyrazine in an appropriate anhydrous solvent.

-

Slowly add the chlorinating agent (e.g., N-Chlorosuccinimide) in stoichiometric amounts (2 equivalents for dichlorination) to the solution. The reaction may be exothermic, and cooling might be necessary.

-

Stir the reaction mixture at room temperature or gentle heating for a specified period. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, quench the reaction mixture with a suitable quenching agent (e.g., sodium thiosulfate solution if NCS is used).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization:

The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its structure.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

References

Spectroscopic Profile of 2,5-Dichloro-3,6-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 2,5-Dichloro-3,6-dimethylpyrazine, a substituted pyrazine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed, predicted analysis based on the known spectral characteristics of structurally related compounds, namely 2,5-dichloropyrazine and 2,5-dimethylpyrazine. The methodologies for acquiring such spectral data are also detailed.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of similar molecules.

Nuclear Magnetic Resonance (NMR) Data

Due to the symmetrical nature of this compound, the NMR spectra are expected to be relatively simple.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment |

| ¹H NMR | ~2.6 | Singlet (s) | 6H (2 x -CH₃) |

| ¹³C NMR | ~150 | - | C-Cl (C-2, C-5) |

| ~145 | - | C-CH₃ (C-3, C-6) | |

| ~20 | - | -CH₃ |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on data from 2,5-dichloropyrazine and 2,5-dimethylpyrazine. The ¹H NMR is expected to show a single peak for the two equivalent methyl groups. The ¹³C NMR should display three distinct signals for the three sets of equivalent carbon atoms.

Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorptions for the aromatic ring and the methyl groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

| 2950 - 3000 | C-H Stretch (methyl) | Medium-Weak |

| 1550 - 1580 | Aromatic C=N Stretch | Medium-Strong |

| 1400 - 1450 | Aromatic C=C Stretch | Medium |

| 1370 - 1390 | C-H Bend (methyl) | Medium |

| 1000 - 1200 | C-Cl Stretch | Strong |

| 800 - 850 | C-H Out-of-plane Bend | Medium |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to exhibit a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Predicted Relative Abundance |

| 176 | [M]⁺ | High (³⁵Cl, ³⁵Cl) |

| 178 | [M+2]⁺ | Medium (³⁵Cl, ³⁷Cl) |

| 180 | [M+4]⁺ | Low (³⁷Cl, ³⁷Cl) |

| 161 | [M-CH₃]⁺ | Medium |

| 141 | [M-Cl]⁺ | High |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~250 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the solid this compound with approximately 100-200 mg of the dried KBr.[1][2] The mixture should be a fine, homogeneous powder.[1][2]

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of a pure KBr pellet is first recorded.[3] The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC system.

-

Alternatively, a direct insertion probe can be used to introduce the solid sample directly into the ion source.[4]

Ionization and Mass Analysis:

-

Ionization Method: Electron Ionization (EI) is the most common method for this type of molecule.[4][5] The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[4][5][6]

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The detector then records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for spectroscopic analysis of an organic compound.

References

- 1. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 2. 2,5-Dichloropyrazine | 19745-07-4 [chemicalbook.com]

- 3. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR spectrum [chemicalbook.com]

- 4. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethyl pyrazine(123-32-0) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2,5-Dichloro-3,6-dimethylpyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and key intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide addresses the solubility of 2,5-Dichloro-3,6-dimethylpyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for its determination. Furthermore, it includes a framework for data presentation and a visual representation of the experimental workflow to guide researchers in their laboratory investigations.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active molecules, and understanding the solubility of its analogues is essential for their synthesis, purification, and formulation. While qualitative statements suggest that pyrazine derivatives are often soluble in organic solvents, precise quantitative data is crucial for reproducible and scalable scientific work.[1] This guide provides the necessary tools for researchers to establish this critical data in-house.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC | |||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | |||

| e.g., Toluene | e.g., 25 | e.g., HPLC | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | |||

| e.g., Methanol | e.g., 25 | e.g., HPLC | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., HPLC | |||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[2]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

A Technical Guide to the Reactivity of Dichlorodimethylpyrazines for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of dichlorodimethylpyrazine scaffolds, which are pivotal building blocks in modern medicinal chemistry. We will explore the core principles governing their reactivity, delve into key synthetic transformations with detailed protocols, and contextualize their application within drug discovery workflows, particularly in the development of kinase inhibitors.

Core Reactivity Principles

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , a primary reaction pathway for its functionalization.[1][2]

The reactivity of a dichlorodimethylpyrazine isomer, such as 2,3-dichloro-5,6-dimethylpyrazine, is modulated by its substituents:

-

Chloro Groups (-Cl): These are excellent leaving groups and are inductively electron-withdrawing, further increasing the electrophilicity of the carbon atoms to which they are attached.

-

Methyl Groups (-CH₃): These are weakly electron-donating groups, which can influence the regioselectivity of substitution reactions.

In non-symmetrical isomers (e.g., 2,5-dichloro-3,6-dimethylpyrazine), the electronic and steric environments of the two chlorine atoms differ, leading to differences in reactivity. This allows for selective mono-substitution under controlled conditions before a second, often more forcing, substitution occurs.[1]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyrazine chemistry, enabling the introduction of a wide variety of nucleophiles. The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a stabilized anionic intermediate (Meisenheimer complex).[3] However, for some heterocycles, a concerted mechanism may be operative.[4]

Common nucleophiles include amines, alkoxides, and thiolates, providing access to key functional groups for tuning the physicochemical properties of drug candidates.

Table 1: Examples of Nucleophilic Aromatic Substitution on Dichloropyrazines

| Starting Material | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,5-Dichloropyrazine | Aq. NH₃ / Hydrazine | Heat | 2-Amino-5-chloropyrazine | 67 |

| 2,5-Dichloropyrazine | 3-Methoxyaniline / t-BuOK | N/A | 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine | Not Specified |

| 2,6-Dichloropyrazine | Adamantane-1-amine / K₂CO₃ | DMF, 140 °C, 24 h | 6-Chloro-N-(adamantan-1-yl)pyrazin-2-amine | 85 |

Data synthesized from multiple sources.[1][5]

This protocol describes the synthesis of a mono-aminated pyrazine intermediate.

Materials:

-

Dichlorodimethylpyrazine (1.0 eq)

-

Amine nucleophile (1.0-1.2 eq)

-

Anhydrous base (e.g., K₂CO₃, 2-3 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF or Dioxane)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the dichlorodimethylpyrazine, the amine nucleophile, and the anhydrous base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, providing access to complex molecular architectures from dichloropyrazine scaffolds.[6][7] Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

A critical aspect of these reactions on dichloropyrazines is regioselectivity . The choice of catalyst, ligand, base, and solvent can be tuned to selectively functionalize one chlorine atom over the other, enabling stepwise library synthesis.[1][8] For many dihaloheteroarenes, ligand selection is the most powerful tool for switching the site of reactivity.[8][9]

The Suzuki-Miyaura reaction couples the chloropyrazine with an organoboron reagent (boronic acid or ester) to form a C-C bond, ideal for introducing aryl or heteroaryl moieties.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

2,5-Dichloro-3,6-dimethylpyrazine: A Versatile Scaffold for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichloro-3,6-dimethylpyrazine is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, characterized by an electron-deficient pyrazine core substituted with two reactive chlorine atoms and two methyl groups, make it an attractive starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and its utility in key synthetic transformations, empowering researchers to leverage its full potential in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| CAS Number | 27023-19-4 |

| Appearance | White solid |

| Melting Point | 63-65 °C[1] |

| ¹H NMR (CDCl₃) | δ 2.60 (s, 6H) ppm[1] |

| ¹³C NMR (CDCl₃) | δ 149.8 (2C), 145.6 (2C), 21.3 (2C) ppm |

| Mass Spectrum (ESI) | m/z: 177.1 [M+H]⁺[1] |

Synthesis of the Core Scaffold

The primary and most efficient route for the preparation of this compound involves the chlorination of 3,6-dimethylpiperazine-2,5-dione, a cyclic anhydride derived from the amino acid alanine.

Experimental Protocol: Synthesis from 3,6-Dimethylpiperazine-2,5-dione[1]

This solvent-free method provides a high-yielding and scalable synthesis of the target compound.

Reaction Scheme:

References

The Versatility of Substituted Dimethylpyrazines: A Technical Guide to Their Potential Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted dimethylpyrazines, a class of heterocyclic aromatic compounds, are emerging as a versatile scaffold in a multitude of scientific and industrial fields. From life-saving therapeutics to the enhancement of sensory experiences in foods and fragrances, the unique chemical properties of these molecules have captured the attention of researchers worldwide. This technical guide provides an in-depth exploration of the current and potential applications of substituted dimethylpyrazines, with a focus on their roles in drug discovery, flavor and fragrance development, and agrochemical innovation. Detailed experimental methodologies, quantitative bioactivity data, and visualized molecular pathways are presented to serve as a comprehensive resource for professionals in the field.

Pharmaceutical Applications: A New Frontier in Drug Discovery

Substituted pyrazines, particularly derivatives of tetramethylpyrazine (TMP), have shown significant promise in medicinal chemistry.[1][2][3][4] TMP, a primary bioactive component of the traditional Chinese herb Ligusticum chuanxiong, has a long history of use in treating cardiovascular and cerebrovascular diseases.[1][2][3] Modern research has elucidated its mechanisms of action, which include anti-platelet, anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3][4] The therapeutic potential of the pyrazine core extends to oncology, with numerous studies highlighting the anticancer properties of various substituted pyrazine derivatives.[5][6][7][8][9]

Anticancer Activity

A growing body of evidence demonstrates the efficacy of substituted pyrazines against a range of cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) of several pyrazine derivatives, showcasing their potential as anticancer agents.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Piperlongumine-Pyrazine Analog | HCT116 | 3.19 - 8.90 | [2] |

| Chalcone-Pyrazine Derivative 46 | MCF-7 | 9.1 | [2] |

| Chalcone-Pyrazine Derivative 46 | BPH-1 | 10.4 | [2] |

| Chalcone-Pyrazine Derivative 47 | PC12 | 16.4 | [2] |

| Chalcone-Pyrazine Derivative 48 | BEL-7402 | 10.74 | [2] |

| Resveratrol-Pyrazine Analog 67 | MCF-7 | 70.9 | [2] |

| Lignin-Pyrazine Derivative 215 | HeLa | 0.88 | [2] |

| Lignin-Pyrazine Derivative 215 | A549 | 3.83 | [2] |

| Lignin-Pyrazine Derivative 215 | HepG-2 | 1.21 | [2] |

| Lignin-Pyrazine Derivative 215 | BGC-823 | 4.15 | [2] |

| Podophyllotoxin-Pyrazine Derivative 220 | A549 | 8.1 | [2] |

| Podophyllotoxin-Pyrazine Derivative 220 | MCF-7 | 11.3 | [2] |

| Podophyllotoxin-Pyrazine Derivative 221 | K562 | 0.034 | [2] |

| Podophyllotoxin-Pyrazine Derivative 221 | K562/ADR | 0.022 | [2] |

| Podophyllotoxin-Pyrazine Derivative 222 | HL60 | 6.71 | [2] |

| Podophyllotoxin-Pyrazine Derivative 222 | SGC-7901 | 12.72 | [2] |

| Podophyllotoxin-Pyrazine Derivative 222 | A549 | 11.15 | [2] |

| Pyrazolo[4,3-e][1][3][10]triazine Derivative 9c | Leukemia | 5.8 - 5.9 | [11] |

| Pyrazolo[4,3-e][1][3][10]triazine Derivative 9e | Leukemia | 5.8 - 5.9 | [11] |

| N-phenylpyrazine-2-carboxamide Derivative 3 | Chlorella vulgaris | 44.0 | [12] |

| Pyrido[3,4-b]pyrazine Derivative 28 | MiaPaCa-2 | 0.025 | [13] |

| 2-Aminopyrazine Derivatives 66-73 | RET kinase (wild type & mutant) | < 0.004 | [13] |

| 2-Aminopyrazine Derivatives 74-77 | ATR kinase | Ki ≤ 0.01 | [13] |

| HPK1 Inhibitors 78-81 | HPK1 kinase | < 0.003 | [13] |

Antioxidant and Anti-inflammatory Activity

Tetramethylpyrazine has demonstrated notable antioxidant and anti-inflammatory properties.[7][14][15] Its ability to scavenge free radicals and modulate inflammatory pathways contributes to its therapeutic effects in various disease models.[14][16][17]

| Compound | Assay | IC50 (µg/mL) | Reference |

| Methanol Extract of Macaranga hypoleuca | DPPH | 14.31 | [18] |

| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 | [18] |

| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 | [18] |

| PREOG Extract | DPPH | 39.90 | [19] |

| Lifter C. sativa stembark oils | DPPH | 21.68 - 38.60 | [19] |

Key Signaling Pathways

The therapeutic effects of substituted pyrazines are often mediated through their interaction with critical cellular signaling pathways. For instance, in cancer, pyrazine-based compounds have been shown to inhibit receptor tyrosine kinases like c-Met, which are pivotal for cell proliferation and survival. The diagram below illustrates a simplified c-Met signaling pathway, a key target for many pyrazine derivatives.

Flavor and Fragrance Industry: Crafting Sensory Experiences

Dimethylpyrazines are cornerstone molecules in the flavor and fragrance industry, prized for their potent and characteristic aromas. They are responsible for the desirable nutty, roasted, and toasted notes in a vast array of food products, including coffee, cocoa, peanuts, and baked goods.[10][13][20][21] These compounds are often formed naturally during the Maillard reaction, the chemical process that gives browned food its distinctive flavor.[13][21]

Sensory Profile of Key Dimethylpyrazines

The sensory impact of a flavor compound is quantified by its odor threshold, the lowest concentration detectable by the human nose. The following table presents the odor thresholds for several key dimethylpyrazines, illustrating their high potency.

| Pyrazine Derivative | Odor Threshold in Water (ppb) | Predominant Sensory Descriptors | Reference |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty, burnt almond | [22] |

| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa | [22] |

| 2-Acetylpyrazine | 62 | Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut | [22] |

| 2,3-Dimethylpyrazine | 2500 - 35000 | Nutty, cocoa, coffee, potato, meaty | [22] |

| 2-Acetyl-3-ethylpyrazine | ~1000 | Nutty, raw potato, earthy, popcorn, corn chip, meaty | [22] |

| Alkylpyrazines (general) | 4 - 490 | Varies (e.g., ethyl-substituted tend to have lower thresholds) | [3] |

| 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | [23] | |

| 5-Isopentyl-2,3-dimethylpyrazine | 6000 | [23] |

Agrochemical Applications: Protecting Crops and Enhancing Yields

The biological activity of pyrazine derivatives also extends to agriculture. Certain substituted pyrazines have been developed as herbicides, functioning by disrupting essential biological processes in weeds.[4] For example, some N-phenylpyrazine-2-carboxamides inhibit photosynthesis, a vital process for plant survival.[12]

Herbicidal Activity of Pyrazine Derivatives

The efficacy of herbicides is often measured by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration required to achieve 50% of the maximum effect or inhibition.

| Compound/Derivative | Target/Assay | IC50/EC50 | Reference |

| 6-Chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Oxygen evolution rate in spinach chloroplasts | IC50 = 51.0 µmol/L | [12] |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll reduction in Chlorella vulgaris | IC50 = 44.0 µmol/L | [12] |

| Pyrazole Isothiocyanate 3-1 | Echinochloa crusgalli L. | EC50 = 64.32 µg/mL | [10] |

| Pyrazole Isothiocyanate 3-1 | Cyperus iria L. | EC50 = 65.83 µg/mL | [10] |

| Pyrazole Isothiocyanate 3-1 | Dactylis glomerata L. | EC50 = 62.42 µg/mL | [10] |

| Pyrazole Isothiocyanate 3-1 | Trifolium repens L. | EC50 = 67.72 µg/mL | [10] |

| Pyrazole Isothiocyanate 3-7 | Dactylis glomerata L. | EC50 = 59.41 µg/mL | [10] |

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the properties and applications of substituted dimethylpyrazines.

General Workflow for Anticancer Drug Screening

The process of identifying and validating a potential anticancer pyrazine derivative follows a structured workflow, from initial synthesis to in vitro and in vivo testing.

Synthesis of 2-Ethyl-3,6-dimethylpyrazine

Materials:

-

2,5-dimethylpyrazine

-

FeSO₄·7H₂O

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide

-

n-propionaldehyde

-

Ethyl Acetate

-

Sodium Hydroxide (NaOH) solution (20%)

-

Water

-

Ice bath

-

Reaction flask, dropping funnel, stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, combine 1.08g (10mmol) of 2,5-dimethylpyrazine and 1.13g (4mmol) of FeSO₄·7H₂O.

-

Add 30 mL of water and stir the mixture in an ice bath.

-

Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.

-

After the addition of sulfuric acid, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, again keeping the temperature below 60°C.

-

Add 240 µL (3 mmol) of n-propionaldehyde and slowly raise the temperature to 50-60°C.

-

Continue the reaction for 5-6 hours, adding an additional 240 µL of n-propionaldehyde at 1, 2, 3, and 4 hours into the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and extract with 30 mL of ethyl acetate.

-

Separate the aqueous phase and adjust its pH to 8 with a 20% NaOH solution, ensuring the temperature does not exceed 60°C.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to obtain a yellow oily substance.

-

Purify the product by column chromatography using a mobile phase of ethyl acetate:petroleum ether (1:20) to yield 2-ethyl-3,6-dimethylpyrazine.[4][24]

Determination of IC50 for Anticancer Agents (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Substituted dimethylpyrazine compound dissolved in DMSO (stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells to logarithmic growth phase. Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine compound in the complete growth medium. Remove the old medium from the cells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21][25]

DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

-

Substituted dimethylpyrazine compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol or methanol)

-

Ethanol or Methanol

-

Ascorbic acid (positive control)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the pyrazine compound and ascorbic acid in the chosen solvent.

-

Reaction Mixture: In a 96-well plate, mix 0.5 mL of each sample concentration with 0.5 mL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: Plot the % scavenging activity against the sample concentration to determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[19]

Conclusion

The substituted dimethylpyrazine scaffold is a rich source of chemical diversity with profound implications across multiple industries. In pharmaceuticals, these compounds offer promising avenues for the development of novel anticancer, antioxidant, and anti-inflammatory agents. The flavor and fragrance sector continues to rely on their potent sensory properties to create appealing consumer products. Furthermore, their bioactivity in agrochemical applications highlights their potential to contribute to global food security. The data and protocols presented in this guide underscore the vast potential of substituted dimethylpyrazines and aim to facilitate further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scispace.com [scispace.com]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Tetramethylpyrazine, a natural alkaloid, attenuates pro-inflammatory mediators induced by amyloid β and interferon-γ in rat brain microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tetramethylpyrazine Protects against Hydrogen Peroxide-Provoked Endothelial Dysfunction in Isolated Rat Aortic Rings: Implications for Antioxidant Therapy of Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]

- 15. Tetramethylpyrazine ameliorates indomethacin-induced gastric ulcer in rats: Impact on oxidative, inflammatory, and angiogenic machineries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. researchgate.net [researchgate.net]

- 20. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,5-Dichloro-3,6-dimethylpyrazine, a substituted pyrazine of interest in medicinal chemistry. This document details its synthesis, spectral properties, and potential applications, drawing from available scientific literature.

Core Concepts

This compound, with the CAS number 27023-19-4, is a halogenated heterocyclic compound.[1][2][3] Its molecular structure, featuring a pyrazine ring with two chlorine atoms and two methyl groups, makes it a potential building block for the synthesis of more complex molecules with diverse biological activities. The pyrazine core is a common scaffold in medicinal chemistry, known to impart a range of pharmacological properties.[2]

Synthesis of this compound

A key synthetic route to this compound involves the reaction of DL-2-aminopropionic anhydride with trichlorophosphate in the presence of pyridine.[1] This reaction is typically carried out under high temperature and pressure.

Experimental Protocol: Synthesis from DL-2-Aminopropionic Anhydride[1]

A detailed experimental protocol for the synthesis of this compound is described in the journal Molecules (2012, vol. 17, #4, p. 4533 - 4544). The general procedure is as follows:

-

Reactants: DL-2-aminopropionic anhydride, pyridine, and trichlorophosphate are the primary reactants.

-

Reaction Conditions: The reaction mixture is heated to 160°C for 2 hours.

-

Apparatus: The reaction is conducted in an autoclave to handle the elevated pressure.

-

Solvent: The reaction is performed neat, without a solvent.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27023-19-4 | [1][2][3] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

Spectroscopic data is essential for the characterization of chemical compounds. While specific spectra for this compound are not widely published, data for the related compound, 2,5-dimethylpyrazine, is available and can provide a reference point for expected spectral features.

Table 2: Spectroscopic Data for 2,5-Dimethylpyrazine (for reference)

| Spectroscopy | Key Features | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.33 (s, 2H), 2.51 (s, 6H) | [2] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 150.58, 143.50, 20.99 | [2] |

| Mass Spectrometry (EI) | m/z 108 (M+), 42 | [2] |

Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound. However, the broader class of pyrazine derivatives has been extensively studied in medicinal chemistry and has shown a wide range of biological activities, including but not limited to:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

The presence of chlorine atoms on the pyrazine ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its biological activity. Halogenated organic compounds are prevalent in many pharmaceuticals, and the dichloro-substitution pattern on the dimethylpyrazine scaffold presents an interesting motif for further investigation in drug discovery programs.

Logical Relationship Diagram for Potential Drug Discovery:

Caption: Potential workflow for drug discovery using the target compound.

Conclusion and Future Directions

This compound is a readily synthesizable, yet understudied, chemical entity. The available literature provides a clear path to its synthesis, but a significant gap exists in the understanding of its chemical reactivity, spectral properties, and biological potential. Future research should focus on:

-

Full Spectroscopic Characterization: Detailed NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry studies are needed to fully characterize the compound.

-

Exploration of Chemical Reactivity: Investigating its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, would expand its utility as a synthetic building block.

-

Biological Screening: A comprehensive biological screening against a panel of targets (e.g., kinases, proteases, microbial strains) could uncover novel therapeutic applications.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their scientific endeavors. The lack of extensive data highlights an opportunity for new and impactful research in the field of medicinal chemistry.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,5-Dichloro-3,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-dichloro-3,6-dimethylpyrazine as a key building block. The pyrazine scaffold is a privileged core structure in medicinal chemistry, and the ability to functionalize it at the 2 and 5 positions opens up a vast chemical space for the development of novel therapeutics.[1][2][3] The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, demonstrating high functional group tolerance under relatively mild conditions.[2][4]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2][5] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the heteroaryl chloride, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[2][5][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially when dealing with less reactive heteroaryl chlorides.[1][7]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of dichloropyrazines with various arylboronic acids. While specific data for this compound is not extensively reported, these conditions for the parent 2,5-dichloropyrazine provide a strong starting point for reaction optimization. The presence of methyl groups on the pyrazine ring may influence reactivity, potentially requiring slightly more forcing conditions.

| Entry | Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,5-Dichloropyrazine | Phenylboronic acid | PdCl2 (3) | None | Na2CO3 | Toluene/Water (5:1) | 75 | 18 | Moderate | [1] |

| 2 | 2,5-Dichloropyrazine | p-Tolylboronic acid | Pd/(S)Sphos (5) | SPhos | K2CO3 | Water/Acetonitrile (4:1) | 37 | 18 | Good | [8] |

| 3 | Heteroaryl Chloride | Thiophene-/Furanboronic acids | Pd(OAc)2 (0.1-1) | Buchwald-type | K3PO4 | n-Butanol/Water | 100 | 12 | Near Quantitative | [7] |

| 4 | 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)2 | Ligand 1 or 2 | K3PO4 | Dioxane | 100 | 12 | 96 | [9] |

| 5 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)2 (1) | Ad2PnBu | LiOtBu | Dioxane/Water (4:1) | 100 | 12 | 94 | [10] |

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of dichloropyrazines and other heteroaryl chlorides.[1][8] Researchers should consider these as starting points and may need to optimize conditions for this compound.

Protocol 1: General Procedure for Monosubstitution

This protocol is adapted from conditions used for 2,5-dichloropyrazine and aims for selective mono-arylation.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K2CO3) (2-3 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and SPhos (variable, e.g., 6 mol%).

-

Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add palladium(II) acetate (3 mol%) to the vessel.

-

Degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) are added via syringe.

-

Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3,6-dimethylpyrazine.

Protocol 2: Procedure for Disubstitution

This protocol aims for the symmetrical di-arylation of the pyrazine core.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 3.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5-10 mol%)

-

Sodium carbonate (Na2CO3) (3-4 equivalents)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (2.5 equiv.) in a mixture of toluene and ethanol (e.g., 4:1).

-

Add an aqueous solution of sodium carbonate (2M, 3.5 equiv.).

-

Bubble argon or nitrogen through the solution for 20-30 minutes to degas the mixture.

-

Add Pd(PPh3)4 (5 mol%) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-36 hours).

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by recrystallization or flash column chromatography to yield the 2,5-diaryl-3,6-dimethylpyrazine.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,5-Dichloro-3,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the pyrazine scaffold is a fundamental transformation in the synthesis of a wide array of biologically active molecules and functional materials. The electron-deficient nature of the pyrazine ring, further activated by halogen substituents, facilitates the displacement of halides by various nucleophiles.[1] 2,5-Dichloro-3,6-dimethylpyrazine serves as a versatile starting material for the introduction of diverse functionalities, enabling the exploration of chemical space in drug discovery and materials science. This document provides a detailed protocol for performing SNAr reactions on this compound with amine nucleophiles as a representative example.

The reaction proceeds via a bimolecular addition-elimination mechanism.[2][3][4] The nucleophile attacks the electron-poor carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] Subsequent elimination of the chloride leaving group restores the aromaticity of the pyrazine ring, yielding the substituted product. The presence of two nitrogen atoms in the pyrazine ring significantly activates the system towards nucleophilic attack.

Reaction Pathway

The general scheme for the nucleophilic aromatic substitution on this compound is depicted below. Due to the symmetry of the starting material, monosubstitution can be readily achieved. Disubstitution can also be accomplished, often by using an excess of the nucleophile and more forcing reaction conditions.

Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound.

Experimental Protocol: Monosubstitution with an Amine Nucleophile

This protocol details a general procedure for the monosubstitution of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (1.0 - 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or DMSO).

-

Add the amine nucleophile (1.0 - 1.2 equivalents) to the solution.

-

Add the base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equivalents) to the stirred solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by reaction monitoring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure monosubstituted product.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of substituted dimethylpyrazines.

Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the monosubstitution of this compound with various amine nucleophiles. These are representative examples, and optimization may be required for specific substrates.

| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (1.1) | K₂CO₃ (2.0) | DMF | 100 | 12 | 75-85 |

| Morpholine (1.1) | K₂CO₃ (2.0) | DMSO | 120 | 8 | 80-90 |

| Benzylamine (1.1) | Et₃N (1.5) | DMF | 90 | 16 | 70-80 |

| 4-Methoxy-aniline (1.1) | K₂CO₃ (2.0) | DMF | 100 | 10 | 85-95 |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound and amine reagents may be irritating or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Reactions under heating should be conducted with appropriate care to avoid solvent splashing and pressure buildup.

Conclusion

This application note provides a comprehensive and detailed protocol for the nucleophilic aromatic substitution on this compound. The provided methodology, workflow, and representative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the efficient preparation of novel substituted pyrazine derivatives. The inherent reactivity of the dichlorodimethylpyrazine core makes it an excellent platform for the generation of diverse molecular architectures.

References

Application Notes: Palladium-Catalyzed Amination of 2,5-Dichloro-3,6-dimethylpyrazine

Introduction